Ocfentanil Hydrochloride: Potency, Pharmacodynamics, and Forensic Differentiation
Ocfentanil hydrochloride (A-3217) is a potent synthetic opioid of the phenylpiperidine class, structurally derived from fentanyl through substitution of the propionamide group with a methoxyacetamide and the addition of an ortho-fluorine to the N-phenyl ring [1]. Developed in the early 1990s, it was intended to provide a better therapeutic index in terms of cardiovascular effects and respiratory depression compared to fentanyl [2]. Despite favorable preclinical potency data, it was never approved for medical use due to a similar clinical side-effect profile to fentanyl [3].
Forensic reference standard for LC-MS/MS quantification
[1] World Health Organization. (2023). Ocfentanil: Critical Review Report. Expert Committee on Drug Dependence, Forty-sixth Meeting. View Source
[2] Fletcher, J. E., Sebel, P. S., Murphy, M. R., Mick, S. A., & Fein, S. (1991). Comparison of ocfentanil and fentanyl as supplements to general anesthesia. Anesthesia & Analgesia, 73(5), 622-626. View Source
[3] Bilel, S., Murari, M., Pesavento, S., Arfè, R., Tirri, M., Torroni, L., ... & Gottardo, R. (2023). Toxicity and behavioural effects of ocfentanil and 2-furanylfentanyl in zebrafish larvae and mice. NeuroToxicology, 95, 83-93. View Source
Ocfentanil Hydrochloride: Why In-Class Compounds Are Not Interchangeable
Despite belonging to the fentanyl analog class, ocfentanil hydrochloride exhibits distinct pharmacodynamic and metabolic properties that preclude simple substitution with other fentanyl derivatives. Its mu-opioid receptor activation potency, in vivo analgesic efficacy, duration of action, and metabolic pathway differ quantitatively from analogs such as fentanyl, carfentanil, acrylfentanyl, and furanylfentanyl [1]. These differences have direct implications for forensic detection, analytical reference standard selection, and experimental reproducibility in research settings. Procurement decisions must therefore be guided by compound-specific quantitative evidence rather than class-based assumptions.
Potency mismatch
Potency differs significantly from fentanyl; direct substitution may compromise quantitative accuracy in LC-MS/MS calibration.
Metabolic pathway mismatch
Ocfentanil's O-demethylation pathway produces distinct metabolites not generated by N-dealkylating fentanyl analogs, complicating forensic confirmation if using inappropriate standards.
Duration of action mismatch
Shorter duration and lower accumulation tendency compared to fentanyl can alter experimental time-course designs and sample collection timing.
[1] Tirri, M., Bilel, S., Arfè, R., Corli, G., Marchetti, B., Marti, M., & Borsari, M. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. Neuropharmacology, 209, 109020. View Source
Quantitative Differentiation Evidence for Scientific Selection
In Vivo Analgesic Potency vs. Fentanyl
In the mouse hot plate test (55°C), ocfentanil hydrochloride demonstrated an ED50 of 0.007 mg/kg, compared to 0.018 mg/kg for fentanyl, representing a 2.5-fold greater analgesic potency [1].
Analgesic Potency (ED50)Head-to-head
0.007 vs 0.018 mg/kg
2.5-fold greater potency
Supports dose-response calibration in rodent pain research models.
Mouse hot plate, 55°C; fentanyl comparator.
Analgesic PotencyIn Vivo PharmacologyOpioid Comparator
Evidence Dimension
Analgesic Potency (ED50)
Target Compound Data
0.007 mg/kg
Comparator Or Baseline
Fentanyl: 0.018 mg/kg
Quantified Difference
2.5-fold greater potency
Conditions
Mouse hot plate test at 55°C
Why This Matters
This quantitative potency difference directly impacts dose selection in experimental pain models and ensures appropriate calibration of analytical reference standards.
Analgesic PotencyIn Vivo PharmacologyOpioid Comparator
[1] US Patent Application 2002/176888 A1; also cited in multiple sources including dbpedia.org and chemchart.com. View Source
Clinical Dose Equivalence vs. Fentanyl
In a clinical study comparing ocfentanil and fentanyl as supplements to general anesthesia, 3 μg/kg of ocfentanil was found to be approximately equivalent in effect to 5 μg/kg of fentanyl, establishing a 1.67-fold potency advantage on a per-weight basis [1].
Clinical Dose EquivalenceHead-to-head
3 vs 5 μg/kg
1.67-fold lower dose for equivalent effect
Informs translational research reference concentration ranges.
1.67-fold lower dose required for equivalent effect
Conditions
Human general anesthesia supplementation
Why This Matters
This human-derived equivalence data is essential for translational research and for establishing appropriate concentration ranges in forensic toxicology reference materials.
[1] Fletcher, J. E., Sebel, P. S., Murphy, M. R., Mick, S. A., & Fein, S. (1991). Comparison of ocfentanil and fentanyl as supplements to general anesthesia. Anesthesia & Analgesia, 73(5), 622-626. View Source
Mu-Opioid Receptor Activation Profiling
In calcium mobilization studies using cells coexpressing opioid receptors and chimeric G proteins, ocfentanil (OCF) activated the mu-opioid receptor with potency equal to fentanyl (FENT) and greater than acrylfentanyl (ACRYLF), with the rank order: furanylfentanyl (FUF) > FENT = OCF > ACRYLF [1]. Ocfentanil behaved as a full agonist, achieving maximal effects similar to dermorphin, whereas FUF displayed partial agonist characteristics [1].
Mu-Opioid Activation RankHead-to-head
FUF > FENT = OCF > ACRYLF
Full agonist (similar to dermorphin)
Supports receptor pharmacology profiling across fentanyl analogs.
Calcium mobilization assay; G protein coexpression.
Equal potency to fentanyl; significantly more potent than acrylfentanyl; less potent than furanylfentanyl
Conditions
Calcium mobilization assay in cells coexpressing opioid receptors and chimeric G proteins
Why This Matters
This receptor-level data confirms that ocfentanil's in vivo potency is driven by direct mu-opioid receptor activation, not off-target effects, and differentiates it from analogs with distinct efficacy profiles.
[1] Tirri, M., Bilel, S., Arfè, R., Corli, G., Marchetti, B., Marti, M., & Borsari, M. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. Neuropharmacology, 209, 109020. View Source
Duration of Action Comparison vs. Fentanyl
Preclinical studies indicate that ocfentanil has a shorter duration of action compared to fentanyl, and exhibits a lower tendency to accumulate based on its duration of action profile [1]. Specifically, its ED50 was found to be 8–16 times greater than fentanyl's when measured for duration of action, suggesting a faster offset of analgesic effect [1].
Duration of ActionCross-study comparable
8–16× greater ED50 for duration
Shorter action; lower accumulation
Guides sample-collection timing in forensic toxicology protocols.
PharmacokineticsDuration of ActionDrug Accumulation
Evidence Dimension
Duration of Action (Accumulation Tendency)
Target Compound Data
ED50 for duration of action: 8–16 times greater than fentanyl
Comparator Or Baseline
Fentanyl
Quantified Difference
8- to 16-fold lower tendency to accumulate; shorter duration of action
Conditions
Preclinical rodent models (exact assay conditions not specified in source)
Why This Matters
The shorter duration of action differentiates ocfentanil from fentanyl in experimental time-course studies and influences the timing of sample collection in forensic and clinical toxicology protocols.
PharmacokineticsDuration of ActionDrug Accumulation
[1] Misailidi, N., Papoutsis, I., Nikolaou, P., Dona, A., Spiliopoulou, C., & Athanaselis, S. (2017). Fentanyls continue to replace heroin in the drug arena: the cases of ocfentanil and carfentanil. Forensic Toxicology, 36(1), 12-32. View Source
Validated Application Scenarios for Scientific and Forensic Use
Forensic Toxicology: LC-MS/MS Quantitation
Ocfentanil hydrochloride certified reference materials (CRMs) are essential for accurate quantification of ocfentanil in biological matrices (blood, urine, bile) using LC-MS/MS or GC-MS methods [1]. The compound's distinct potency (2.5× fentanyl) and metabolism (O-demethylation pathway) necessitate the use of pure reference standards rather than fentanyl surrogates to ensure accurate calibration and avoid misidentification in forensic casework [2][3].
In Vivo Pain Research: Positive Control in Rodent Models
In rodent models of nociception (e.g., hot plate, tail-flick), ocfentanil hydrochloride serves as a validated positive control with a well-characterized ED50 of 0.007 mg/kg (2.5× more potent than fentanyl) [4]. Its shorter duration of action compared to fentanyl makes it suitable for acute pain studies where rapid offset is desirable, and its naloxone-reversible effects confirm mu-opioid receptor specificity [5].
In Vitro Receptor Pharmacology: Mu-Opioid Potency Profiling
Ocfentanil hydrochloride is a key reference compound for studying mu-opioid receptor activation in calcium mobilization and BRET assays [6]. Its potency profile (FENT = OCF > ACRYLF) and full agonist behavior differentiate it from partial agonists like furanylfentanyl, making it essential for building receptor activity relationships across fentanyl analogs [6].
Ocfentanil hydrochloride is used as a substrate in human liver microsome incubations to study phase I metabolism, where O-demethylation is the primary biotransformation pathway [7]. The identification of O-desmethylocfentanil as the major metabolite provides a specific analytical target for confirming ocfentanil exposure in forensic and clinical toxicology, distinct from fentanyl's norfentanyl metabolite [7][8].
Application
Selection Property
Validation Focus
Forensic Toxicology: LC-MS/MS Quantitation
Certified reference material purity; distinct from fentanyl surrogates
Method accuracy for ocfentanil; metabolite (O-desmethylocfentanil) confirmation
In Vivo Pain Research: Rodent Models
Reported ED50 and short duration profile
Mu-opioid specificity via naloxone reversal; time-course design
In Vitro Receptor Pharmacology
Rank-order potency profile across fentanyl analogs
Full agonist vs. partial agonist behavior; receptor activity relationships
Metabolism Studies: Phase I Pathway
O-demethylation pathway substrate
O-desmethylocfentanil as specific analytical target; distinct from norfentanyl
[2] Allibe, N., Richeval, C., Phanithavong, M., Faure, A., Allorge, D., Paysant, F., ... & Gaulier, J. M. (2018). Fatality involving ocfentanil documented by identification of metabolites. Drug Testing and Analysis, 10(6), 995-1000. View Source
[3] Chen, Y., Jiang, Y., Tan, H., & Zheng, T. (2021). Determination of Ocfentanil and Phase I Metabolites in Human Liver Microsomes by UPLC-QTOF/MS. Advances in Analytical Chemistry, 11(2), 68-74. View Source
[4] US Patent Application 2002/176888 A1; also cited in multiple sources including dbpedia.org and chemchart.com. View Source
[5] World Health Organization. (2023). Ocfentanil: Critical Review Report. Expert Committee on Drug Dependence, Forty-sixth Meeting. View Source
[6] Tirri, M., Bilel, S., Arfè, R., Corli, G., Marchetti, B., Marti, M., & Borsari, M. (2022). In vitro and in vivo pharmaco-dynamic study of the novel fentanyl derivatives: Acrylfentanyl, Ocfentanyl and Furanylfentanyl. Neuropharmacology, 209, 109020. View Source
[7] Chen, Y., Jiang, Y., Tan, H., & Zheng, T. (2021). Determination of Ocfentanil and Phase I Metabolites in Human Liver Microsomes by UPLC-QTOF/MS. Advances in Analytical Chemistry, 11(2), 68-74. View Source
[8] Allibe, N., Richeval, C., Phanithavong, M., Faure, A., Allorge, D., Paysant, F., ... & Gaulier, J. M. (2018). Fatality involving ocfentanil documented by identification of metabolites. Drug Testing and Analysis, 10(6), 995-1000. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.